5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT 5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT
Brand Name: Vulcanchem
CAS No.: 109921-28-0
VCID: VC0009695
InChI: InChI=1S/C12H22N3O14P3.H3N/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);1H3/b2-1+;/t7?,8-,9+,10+;/m0./s1
SMILES: C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N
Molecular Formula: C12H25N4O14P3
Molecular Weight: 542.27 g/mol

5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT

CAS No.: 109921-28-0

Cat. No.: VC0009695

Molecular Formula: C12H25N4O14P3

Molecular Weight: 542.27 g/mol

* For research use only. Not for human or veterinary use.

5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT - 109921-28-0

Specification

CAS No. 109921-28-0
Molecular Formula C12H25N4O14P3
Molecular Weight 542.27 g/mol
IUPAC Name [[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane
Standard InChI InChI=1S/C12H22N3O14P3.H3N/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);1H3/b2-1+;/t7?,8-,9+,10+;/m0./s1
Standard InChI Key MREBCRHEXJVOHY-UMVUEICMSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N
SMILES C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N
Canonical SMILES C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N

Introduction

5-(3-Aminoallyl)-2'-deoxy-uridine 5'-triphosphate sodium salt (CAS 109921-28-0) is a modified nucleotide widely used in molecular biology for non-radioactive DNA labeling. Its unique structure enables post-synthesis chemical modifications, making it invaluable for advanced genomic research. Below is a comprehensive analysis of its properties, synthesis, and applications.

Synthesis Methodology

The synthesis involves a palladium-catalyzed Heck coupling reaction (Figure 1):

  • Regioselective iodination: Treating 2'-deoxyuridine-5'-triphosphate with N-iodosuccinimide introduces iodine at the 5-position of uracil .

  • Coupling with allylamine: Palladium catalysis facilitates the substitution of iodine with an aminoallyl group, yielding the (E)-stereoisomer with high purity (>95%) .
    This method avoids toxic mercuric reagents, improving safety and scalability compared to earlier approaches .

Key Applications

DNA Labeling

Aminoallyl-dUTP is enzymatically incorporated into DNA during:

  • Reverse transcription (cDNA synthesis)

  • PCR amplification

  • Nick translation .
    The exposed amino group subsequently reacts with N-hydroxysuccinimide (NHS)-ester dyes (e.g., Cy5, Alexa Fluor), enabling fluorescent labeling for:

  • Microarray hybridization

  • Fluorescence in situ hybridization (FISH)

  • Chromatin immunoprecipitation (ChIP).

Gene Expression Profiling

In cDNA microarrays, aminoallyl-dUTP-labeled probes hybridize to target sequences, allowing quantitative analysis of mRNA levels across thousands of genes .

Single-Molecule Imaging

Its compatibility with phi29 DNA polymerase enables rolling-circle amplification, producing long DNA strands for high-resolution microscopy .

Enzymatic Compatibility

The compound is incorporated by:

  • Taq DNA polymerase (PCR)

  • Klenow fragment (nick translation)

  • Reverse transcriptases (e.g., M-MLV, AMV) .
    Incorporation efficiency is comparable to natural dTTP, with minimal bias in DNA synthesis .

SupplierFormConcentrationSource
Thermo Fisher50 mM aqueous solution (pH 7)2.5 µmol/vial
VulcanChemLyophilized powderCustom
ChemicalBookSodium saltBulk quantities

Pre-labeled variants (e.g., Cy5- or biotin-conjugated) are also available for direct use.

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